2-(4-Chlorophenyl)indeno[2,1-b]pyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62096-34-8 |
|---|---|
Molecular Formula |
C18H11ClO |
Molecular Weight |
278.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C18H11ClO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H |
InChI Key |
XIMBDOBKNWPUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chlorophenyl Indeno 2,1 B Pyran and Its Derivatives
Strategies for the Construction of the Indeno[2,1-b]pyran Core
The formation of the fused indeno[2,1-b]pyran ring system is the primary challenge in synthesizing 2-(4-Chlorophenyl)indeno[2,1-b]pyran. Chemists have developed several efficient methods to construct this core structure.
Multicomponent Reaction Approaches for Annulation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov This approach is valued for its atom economy, reduced waste generation, and simplified purification processes. researchgate.net For the synthesis of pyran-annulated heterocycles, MCRs offer a powerful tool for rapidly building molecular complexity. nih.gov
The synthesis of pyran derivatives, which is central to forming the indeno[2,1-b]pyran core, often involves the Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov For instance, a typical MCR for a pyran ring might involve an aldehyde, an active methylene compound (like malononitrile), and a C-H acid. nih.govrsc.org Catalysts, ranging from basic catalysts to novel nanocomposites, can be employed to facilitate these reactions, often under green and solvent-free conditions. researchgate.netgrowingscience.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Aromatic Aldehyde | Malononitrile | 1,3-Indanedione | Various | Indeno[2,1-b]pyran derivative |
| Benzaldehyde | Ethyl Acetoacetate | Malononitrile | Nanocomposite | Tetrahydrobenzo[b]pyran |
| Aldehyde | Malononitrile | Dimedone | Nanocomposite | 4H-Pyran scaffold |
One-Pot Synthetic Protocols
One-pot syntheses, closely related to MCRs, involve sequential reactions in a single reactor, but the reagents may be added in a stepwise manner. This methodology avoids the need for isolation and purification of intermediates, thereby saving time and resources. mdpi.com The synthesis of pyrano[2,3-c]pyrazoles, for example, can be achieved in a one-pot fashion by reacting an aldehyde, malononitrile, a β-keto ester, and hydrazine hydrate. dundee.ac.ukmdpi.com
Various catalysts, including eco-friendly and reusable ones, have been developed to enhance the efficiency of these one-pot procedures. researchgate.net For instance, the synthesis of dihydro-1H-indeno[1,2-b]pyridines and tetrahydrobenzo[b]pyrans has been effectively catalyzed by a functionalized nanocomposite, yielding high product amounts in short reaction times. researchgate.net Similarly, KOH-loaded calcium oxide has been used as an efficient catalyst for the solvent-free synthesis of 4H-pyran derivatives. growingscience.com
Cascade and Cyclization Reactions in Indenopyran Formation
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive transformations where the subsequent reaction is a result of the functionality formed in the previous step. longdom.org20.210.105 These reactions are highly efficient in constructing complex molecular architectures from simple precursors in a single operation. 20.210.105 The formation of the indeno[2,1-b]pyran skeleton can be achieved through cascade sequences that often involve cyclization as a key step. researchgate.netnih.gov
An example of a cascade reaction leading to a related pyran-containing structure is the Oxa-Michael/Michael cascade sequence used for the synthesis of spiro[chroman-3,2'-indanedione]. researchgate.net This type of reaction can generate multiple stereocenters in a controlled manner. researchgate.net The biosynthesis of many natural products, such as tetracyclines, involves enzyme-initiated cascade reactions that lead to complex polycyclic structures. nih.govnih.gov These natural strategies have inspired chemists to develop similar biomimetic approaches in the laboratory. 20.210.105
Functionalization and Derivatization of the Indeno[2,1-b]pyran Skeleton
Once the core indeno[2,1-b]pyran structure is formed, further modifications can be made to introduce specific functional groups and create more complex derivatives.
Regioselective Introduction of the 4-Chlorophenyl Substituent
The introduction of the 4-chlorophenyl group at the 2-position of the indeno[2,1-b]pyran ring is a crucial step in the synthesis of the target compound. This can be achieved by using 4-chlorobenzaldehyde as one of the starting materials in a multicomponent or one-pot reaction. The regioselectivity of the reaction ensures that the 4-chlorophenyl group is incorporated at the desired position.
For instance, in the synthesis of related heterocyclic compounds, the regioselective formation of 1,3,4,5-tetrasubstituted pyrazoles is achieved through a 1,3-dipolar cycloaddition reaction where the substituents on the starting materials dictate the final arrangement in the product. mdpi.com Similarly, the synthesis of 2-(4-chlorophenyl)aniline, an intermediate for some fungicides, involves a chlorination step to introduce the chloro-substituent on the phenyl ring. google.com
Synthesis of Spiroindenopyrans and their Chiral Induction
Spiroindenopyrans are a class of compounds where an indene (B144670) and a pyran ring are joined by a common spiro atom. These compounds are of particular interest due to their photochromic properties. nih.gov The synthesis of spiro-4H-pyran derivatives can be accomplished through efficient sequential multicomponent reactions. rsc.orgnih.gov For example, a one-pot, three-component reaction of pyridotriazines, malononitrile, and a pyrazolone can yield novel functionalized spiroindenopyridotriazine-4H-pyrans. rsc.orgnih.gov
The synthesis of these spiro compounds can also involve chiral induction to produce enantiomerically enriched products. This is often achieved by using chiral catalysts or auxiliaries. The development of asymmetric syntheses for these complex structures is an active area of research, driven by the potential for creating materials with specific optical properties.
Formation of Fused Indenopyrans and Related Annulated Systems
The construction of the indenopyran framework inherently involves the formation of a fused, or annulated, ring system. These synthetic strategies are designed to build the pyran ring onto a pre-existing indene moiety or to form both ring systems concurrently.
One prominent method involves the multicomponent reaction (MCR) approach, which allows for the efficient assembly of complex molecules from simple starting materials in a single step. For instance, a one-pot synthesis has been developed for novel spiro-4H-pyran derivatives that incorporate pyran, pyridine, and triazine scaffolds into one molecular structure. nih.gov This process begins with the reaction of ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, and an aromatic aldehyde, followed by the addition of pyrazolone and malononitrile. nih.gov This sequential MCR produces complex spiroindenopyridotriazine-pyranopyrazole compounds with high efficiency (78–90%). nih.gov Such strategies highlight the utility of MCRs in generating diverse and complex fused indenopyran systems.
Another established route to fused pyran systems is the Diels-Alder reaction. This powerful cycloaddition reaction can be employed to construct the pyran or dihydropyran ring. For example, new dihydroindeno[1,2-c]pyran-3-ones have been synthesized through an inverse-electron demand Diels-Alder reaction. nih.gov In this approach, oxadiazinones act as the dienophile component, which reacts with indene (the diene) under acidic conditions to form the fused dihydroindenopyran system. nih.gov The formation of annulated systems is a key structural feature in many biologically active compounds and functional materials, including topoisomerase I (Top1) anticancer agents and compounds used to treat anemia. nih.gov
Catalytic and Reaction Condition Optimization in Indenopyran Synthesis
Optimizing the synthesis of indenopyrans involves careful selection of catalysts and reaction conditions to improve yield, selectivity, and sustainability. Research in this area explores a wide range of catalytic systems and investigates the influence of solvents and other parameters.
Both organocatalysts and metal-based catalysts have proven effective in the synthesis of pyran-containing heterocyclic systems. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. researchgate.netrsc.orgmdpi.com
In the synthesis of related pyrano[2,3-c]pyrazoles, various catalysts have been successfully employed. dundee.ac.uk DABCO (1,4-diazabicyclo[2.2.2]octane), an inexpensive, non-toxic, and eco-friendly organocatalyst, has been used to catalyze the three-component reaction of an aldehyde, 5-pyrazolone, and malononitrile to produce N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. dundee.ac.uk Other catalytic systems for similar transformations include basic catalysts, ionic liquids, and various metal catalysts. dundee.ac.uk For the synthesis of benzopyran and chromane nuclei, organocatalysts like Brønsted acids and bifunctional tertiary amine-thiourea catalysts have been utilized in asymmetric reaction sequences. researchgate.net
Metal-catalyzed reactions are also prevalent. For instance, in the synthesis of a precursor to 2-(4-chlorophenyl)aniline, a key intermediate in some chemical syntheses, antimony trichloride is used as a catalyst for a chlorination step. google.com The choice between an organocatalyst and a metal-based catalyst often depends on the specific transformation, desired stereochemistry, and cost-effectiveness of the process.
The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically affecting reaction outcomes, including yield and reaction time. nih.gov In the context of green chemistry, there is a strong emphasis on reducing the use of volatile and toxic organic solvents and replacing them with more environmentally benign alternatives. nih.govtext2fa.irresearchgate.netresearchgate.netnih.gov
The synthesis of spiro-4H-pyran derivatives serves as a practical example of solvent effects. nih.gov In the optimization of this reaction, various solvents were tested, with significant differences in product yield. While the reaction failed to produce the desired product in water, and gave low yields in methanol, acetonitrile, and dimethylformamide (DMF), ethanol (B145695) at reflux (78 °C) proved to be the optimal solvent, affording the product in 86% yield. nih.gov This demonstrates the profound impact of the reaction medium on the efficiency of the synthesis.
This focus on solvent selection aligns with the broader principles of green chemistry, which advocate for processes that are more sustainable and have a lower environmental impact. nih.gov Green chemistry approaches favor the use of solvents derived from renewable sources, or even solvent-free conditions, to minimize waste and hazard. text2fa.irresearchgate.net The application of one-pot, multicomponent reactions, as seen in indenopyran synthesis, is also a core tenet of green chemistry, as it reduces the number of synthetic steps and purification procedures, leading to higher atom economy and less waste. nih.gov
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Water | 100 | 10 | 0 |
| Methanol | 65 | 8 | 35 |
| Acetonitrile | 82 | 8 | Trace |
| Dimethylformamide (DMF) | 100 | 6 | 63 |
| Ethanol | Room Temp. | 12 | 0 |
| Ethanol | 78 | 6 | 86 |
Table 1. Optimization of reaction conditions for the synthesis of a spiro-4H-pyran derivative, demonstrating the significant effect of the solvent on product yield. nih.gov
Understanding the reaction mechanism and kinetics is fundamental to optimizing synthetic routes and controlling product formation. Mechanistic studies on the formation of pyran-containing compounds often involve a combination of experimental techniques and computational analysis.
The synthetic pathway for complex molecules like spiroindenopyridotriazine-4H-pyrans has been elucidated through a series of sequential reactions, starting from simple precursors and building complexity step-by-step. nih.gov Such pathways are often proposed based on the isolation of intermediates and established principles of organic reactivity.
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For example, in the study of related benzopyran compounds, reaction kinetics are monitored to understand the stability and degradation pathways, often assuming first-order kinetics for processes like photodegradation. mdpi.com More advanced studies combine kinetics and thermodynamics to elucidate reaction mechanisms, such as proving a one-step hydride transfer for certain benzopyran reactions. mdpi.com These investigations can reveal a correlation between the thermodynamic properties of a molecule and its kinetic behavior. mdpi.com Furthermore, computational studies and kinetic experiments on related cycloaddition reactions, such as those involving oxidopyrylium ylides, help to determine whether a reaction proceeds through a concerted or stepwise pathway and to calculate the energy barriers for different reaction channels. cuny.edu This deep understanding of the reaction mechanism allows for the rational design of more efficient and selective synthetic methodologies.
Chemical Reactivity and Mechanistic Insights of 2 4 Chlorophenyl Indeno 2,1 B Pyran
Intrinsic Reactivity of the Pyran and Indene (B144670) Moieties within the Fused System
The reactivity of 2-(4-Chlorophenyl)indeno[2,1-b]pyran is fundamentally governed by the electronic and structural characteristics of its fused indene and pyran rings. The indene moiety, with its fused benzene (B151609) and cyclopentadiene (B3395910) rings, contributes to the aromaticity and planarity of the system. The pyran ring, a six-membered heterocycle containing an oxygen atom, introduces a degree of non-aromaticity and possesses sites susceptible to both electrophilic and nucleophilic attack.
The pyran ring in related systems can undergo various reactions. For instance, oxidation can lead to the formation of ketones or aldehydes, while reduction can convert double bonds or carbonyl groups into alcohols using reagents like lithium aluminum hydride. evitachem.com The presence of the oxygen atom and the double bonds within the pyran ring makes it a potential target for cycloaddition reactions and ring-opening transformations under specific conditions.
Influence of the 4-Chlorophenyl Group on Chemical Reactivity and Stereoselectivity
The 4-chlorophenyl group at the 2-position of the pyran ring exerts a significant influence on the chemical reactivity and potential stereoselectivity of the entire molecule. The chlorine atom, being an electron-withdrawing group through induction and a weak deactivator, modulates the electron density of the pyran ring. This electronic effect can impact the rates of reactions involving this ring system.
In related heterocyclic systems, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, the presence of the 4-chlorophenyl group has been shown to be a key feature in their biological activity, suggesting its importance in molecular interactions. dundee.ac.uknih.gov While not directly detailing chemical reactivity, this highlights the role of this substituent in defining the properties of the molecule. The steric bulk of the 4-chlorophenyl group can also play a role in directing the approach of reagents, potentially leading to stereoselective outcomes in addition reactions to the pyran ring.
Elucidation of Reaction Pathways, Intermediates, and Transition States
Understanding the reaction pathways of this compound involves considering the formation of various potential intermediates and transition states. For instance, in acid-catalyzed reactions, protonation of the pyran oxygen is a likely initial step, leading to a carbocationic intermediate that can then undergo further reaction.
The synthesis of related indenopyran systems often involves multi-step reactions, including cyclization and substitution reactions, which proceed through various intermediates. evitachem.com For example, the synthesis of indenone-fused 2H-pyran derivatives has been described to proceed through a cascade reaction involving the activation of C-H bonds and cleavage of C-C bonds in a cyclopropenone ring. researchgate.net While the specific pathways for this compound are not extensively detailed in the available literature, analogies can be drawn from the synthesis and reactions of similar fused heterocyclic systems.
Investigation of Acid-Base Catalyzed Reactions and Ring Transformations
Acid and base catalysis can promote a variety of reactions in the this compound system. Strong acids are commonly used to facilitate cyclization reactions in the synthesis of related indeno[2,1-b]pyran derivatives. evitachem.com These conditions could potentially also lead to ring-opening or rearrangement reactions of the pyran moiety.
Base-catalyzed reactions are also prevalent in the chemistry of pyran derivatives. For example, base-catalyzed Diels-Alder reactions of 2H-pyran-2,5-diones have been developed as a mild method for constructing complex polycyclic systems. researchgate.net In the context of this compound, a base could potentially deprotonate at a suitable position, generating a carbanion that could participate in subsequent reactions. The synthesis of related pyrrol-3-ones from aminoacetylenic ketones is achieved through base-catalyzed intramolecular cyclization. mdpi.com
Ring transformations of the indeno[2,1-b]pyran core are also a possibility under certain conditions. For example, the saponification of a related indeno[2,1-c]pyran-3-one followed by oxidation led to a desired indenopyran, while reduction with sodium borohydride (B1222165) resulted in ring opening and subsequent reduction to an indene derivative. nih.gov These examples suggest that the fused ring system of this compound could be susceptible to similar transformations, offering pathways to novel molecular architectures.
Advanced Spectroscopic and Structural Characterization Methodologies in Indenopyran Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled information on the chemical environment of individual atoms.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are the initial and most crucial steps in the structural assignment of indenopyran derivatives. The chemical shifts, multiplicities, and integration of signals in the 1H NMR spectrum provide a detailed map of the proton environments within the molecule. For instance, in a related compound, 2-(4-chlorophenyl)-1-phenylpyrrolidine, the aromatic protons of the chlorophenyl group typically appear as distinct doublets due to ortho and meta coupling. rsc.org The specific chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom.
13C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the indenopyran core and the chlorophenyl substituent are indicative of their electronic environment. For example, the carbon atom bearing the chlorine in the phenyl ring will exhibit a characteristic chemical shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon resonance. utah.edu
Table 1: Representative 1H and 13C NMR Data for a Substituted Phenyl Moiety
| Atom Type | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aromatic CH (ortho to Cl) | ~7.3 | ~129 |
| Aromatic CH (meta to Cl) | ~7.1 | ~128 |
| Aromatic C-Cl | - | ~133 |
Note: The exact chemical shifts for 2-(4-Chlorophenyl)indeno[2,1-b]pyran would require experimental data for the specific compound.
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary to unambiguously establish the complex connectivity and spatial relationships within the indenopyran framework.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It is instrumental in identifying adjacent protons, allowing for the tracing of spin systems throughout the molecule. For the indenopyran structure, COSY would confirm the connectivity of protons within the indene (B144670) and pyran rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.comnih.gov By aligning the proton spectrum with the carbon spectrum, each carbon atom can be assigned to its attached proton(s), providing a direct link between the two types of NMR data.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduyoutube.comnih.govscience.gov HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons that are not observed in HMQC/HSQC spectra. For this compound, HMBC would be vital in confirming the connection between the chlorophenyl ring, the pyran ring, and the indene core.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. malayajournal.org These methods are excellent for identifying characteristic functional groups present in the this compound structure.
Key vibrational modes that would be expected include:
C-H stretching vibrations from the aromatic and aliphatic regions.
C=C stretching vibrations from the aromatic rings and the pyran ring.
C-O-C stretching vibrations characteristic of the pyran ether linkage.
C-Cl stretching vibration from the chlorophenyl group, typically observed in the lower frequency region of the IR spectrum. uantwerpen.be
The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other.
Table 2: Expected IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkene C=C | Stretching | 1650 - 1600 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C (ether) | Asymmetric Stretching | 1260 - 1000 |
| C-Cl | Stretching | 800 - 600 |
Note: These are general ranges and the precise frequencies for this compound would be specific to its structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. whitman.edu For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the confirmation of its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion ([M]⁺ or [M+H]⁺). nih.gov The subsequent fragmentation of this ion provides valuable structural information. Characteristic fragmentation patterns for this molecule might include:
Loss of the chlorophenyl group.
Cleavage of the pyran ring.
Retro-Diels-Alder reactions in the pyran ring system.
Loss of a chlorine atom or HCl.
The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. miamioh.eduscielo.brresearchgate.net
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Solid-State Conformation
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD). researchgate.netresearchgate.netelsevierpure.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.
For this compound, an XRD analysis would reveal:
The planarity of the indene and phenyl rings.
The conformation of the pyran ring (e.g., boat, chair, or twisted).
The relative orientation of the chlorophenyl substituent with respect to the indenopyran core.
Intermolecular interactions in the crystal lattice, such as pi-stacking or halogen bonding.
This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Photophysical Properties and Optoelectronic Applications of Indeno 2,1 B Pyrans
Fluorescence and Photoluminescence Characteristics of Indenopyran Derivatives
The fluorescence and photoluminescence properties of indenopyran derivatives are intrinsically linked to their molecular structure, with substituents playing a pivotal role in modulating their emission characteristics. While specific data for 2-(4-Chlorophenyl)indeno[2,1-b]pyran is not extensively documented in publicly available literature, the behavior of analogous compounds provides a strong basis for understanding its expected properties.
Tuning of Emission Wavelengths through Structural Modifications
The emission wavelength of indenopyran derivatives can be finely tuned by altering the substituents on the pyran or indene (B144670) rings. In the case of related indeno[1,2-c]pyran-3-ones, the introduction of different aryl groups at the 1-position leads to slight red-shifts in the absorption maxima. ujaen.es For this compound, the presence of the 4-chlorophenyl group at the 2-position of the pyran ring is expected to influence the electronic distribution of the molecule. The chlorine atom, being an electron-withdrawing group through induction but also a weak ortho-para directing deactivator, can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the energy gap would likely result in a shift of the emission wavelength compared to an unsubstituted phenyl group at the same position. Generally, extending the π-conjugation or introducing electron-donating or withdrawing groups can alter the emission color, with many indenopyran derivatives exhibiting blue fluorescence. beilstein-journals.orgnih.gov
Determination of Fluorescence Quantum Yields and Luminescence Efficiencies
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly sensitive to molecular structure. In a study of indeno[1,2-c]pyran-3-ones, it was observed that trans isomers exhibited significantly higher fluorescence quantum yields compared to their corresponding cis isomers. beilstein-journals.orgnih.gov This highlights the crucial role of stereochemistry in the luminescent efficiency of these systems.
For this compound, the quantum yield would be influenced by the rigidity of the structure and the presence of the heavy chlorine atom. The "heavy-atom effect" is a well-known phenomenon that can promote intersystem crossing from the singlet excited state to the triplet state, thereby quenching fluorescence and reducing the quantum yield. Therefore, it is plausible that the fluorescence quantum yield of this compound might be lower than that of its non-halogenated counterpart.
Table 1: Illustrative Fluorescence Quantum Yields of Related Indenopyranone Derivatives
| Compound | Isomer | Fluorescence Quantum Yield (Φf) |
| Indeno[1,2-c]pyran-3-one derivative 1 | trans | Higher than cis isomer |
| Indeno[1,2-c]pyran-3-one derivative 1 | cis | Lower than trans isomer |
| Indeno[1,2-c]pyran-3-one derivative 2 | trans | Higher than cis isomer |
| Indeno[1,2-c]pyran-3-one derivative 2 | cis | Lower than trans isomer |
Note: This table is illustrative and based on general findings for indeno[1,2-c]pyran-3-ones, as specific values for this compound are not available.
Investigation of Solvatochromic Behavior and Intramolecular Charge Transfer (ICT) Phenomena
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature in molecules with a significant change in dipole moment upon photoexcitation. This phenomenon is often associated with intramolecular charge transfer (ICT), where an electron is transferred from an electron-donating part to an electron-accepting part of the molecule in the excited state.
Pyran derivatives decorated with both electron-donating and electron-withdrawing groups are known to exhibit good solvatochromic properties. beilstein-journals.orgnih.gov In this compound, the indenyl moiety can act as the electron-donating part, while the chlorophenyl-substituted pyran ring can serve as the electron-accepting portion. The presence of the chlorine atom could enhance the ICT character of the molecule. Consequently, it is expected that this compound would exhibit positive solvatochromism, meaning its fluorescence emission would shift to longer wavelengths (a red shift) as the polarity of the solvent increases. This is due to the greater stabilization of the more polar excited state in polar solvents.
Photochromic Behavior of Indeno[2,1-b]pyran Systems
Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Indeno-fused naphthopyrans are a well-studied class of photochromic compounds.
Mechanisms of Photoisomerization and Kinetics of Photoinduced Transformations
The photochromic mechanism of pyran-containing compounds, such as indeno-fused naphthopyrans, typically involves the UV-induced cleavage of the C(sp3)-O bond of the pyran ring. researchgate.net This bond scission leads to the formation of a colored, open-ring isomer, often a merocyanine (B1260669) dye. This open form can exist as different stereoisomers, such as transoid-cis and transoid-trans forms, which have distinct absorption spectra and thermal stabilities. researchgate.net
For this compound, irradiation with UV light is expected to induce a similar ring-opening reaction. The kinetics of this photoisomerization would be influenced by the electronic nature of the 4-chlorophenyl substituent. Electron-withdrawing groups can affect the stability of the open form and the rate of the initial bond cleavage. The rate of the forward, coloring reaction is a key parameter in determining the photochromic performance.
Analysis of Thermal Decoloration Rates and Fatigue Resistance
The return of the colored, open form to the colorless, closed form can occur either thermally or photochemically. The rate of this thermal fading, or decoloration, is a critical characteristic for applications such as photochromic lenses. The stability of the open form is highly dependent on its structure. In some indeno-fused naphthopyrans, one of the photoisomers exhibits fast thermal bleaching, while another is more thermally stable. researchgate.net
The 4-chlorophenyl group in this compound would likely influence the thermal decoloration rate. The electronic effect of the substituent on the stability of the zwitterionic character of the open merocyanine form plays a significant role. An electron-withdrawing group could potentially stabilize the negative charge on the oxygen atom of the open form, which might affect the rate of ring closure.
Fatigue resistance, the ability of a photochromic compound to undergo many coloring and fading cycles without significant degradation, is another crucial parameter. This is often influenced by the stability of the open and closed forms and the potential for irreversible side reactions. While specific fatigue resistance data for this compound is not available, the inherent stability of the indenopyran scaffold is a promising factor.
Rational Design Principles for Tuning Photochromic Properties via Steric and Electronic Effects
The photochromic properties of compounds based on the indeno-fused pyran skeleton can be finely tuned through the strategic introduction of different substituents. These modifications influence the electronic and steric landscape of the molecule, thereby altering its light-responsiveness.
Electronic Effects: The electronic nature of substituents on the pyran or the fused indenyl system plays a crucial role in determining the color of the photo-activated form and the rate of its return to the colorless state. Electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects the absorption spectrum of the open-ring isomer. For instance, the presence of a chlorine atom at the para-position of the phenyl group in this compound introduces an electron-withdrawing group, which is expected to influence the molecule's photophysical characteristics.
Steric Effects: The size and positioning of substituent groups can significantly impact the kinetics of the photochromic process. Bulky groups can sterically hinder the rotation of molecular fragments during the ring-opening and ring-closing process, thereby affecting the speed of coloration and fading. Research on indeno-fused 2H-naphthopyrans has shown that the introduction of steric spirocyclic groups can accelerate the decoloration speed. rsc.org This principle suggests that modifications to the indenyl portion of this compound could be a viable strategy for tuning its switching speed.
Applications in Advanced Optoelectronic Materials
The unique light-modulating properties of photochromic compounds make them attractive candidates for a variety of advanced materials.
Exploration in Organic Light-Emitting Diodes (OLEDs)
While specific studies on the use of this compound in OLEDs are not documented, related indeno-type polyaromatic hydrocarbons have been investigated as efficient emitters. nih.gov In one study, OLED devices using indeno-type materials as emitters demonstrated high luminous efficiency, power efficiency, and external quantum efficiency. nih.gov For example, a device incorporating 8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine as an emitter achieved a luminous efficiency of 8.35 cd/A and a power efficiency of 5.70 lm/W. nih.gov These findings suggest that the indeno[2,1-b]pyran framework, with appropriate functionalization, could potentially serve as a host or emissive material in OLEDs.
Development of Photochromic Lenses and Smart Materials
The most prominent application of photochromic compounds is in the manufacturing of ophthalmic lenses that darken in the presence of UV light and fade back to clear indoors. Naphthopyrans, a closely related class of compounds, are widely used for this purpose due to their excellent sensitivity to sunlight and robust fatigue resistance. rsc.orgresearchgate.net The photochromic mechanism involves the reversible opening of the pyran ring upon UV irradiation, leading to the formation of a colored species. researchgate.net
The performance of these materials is dictated by several key parameters, including the speed of darkening and fading, the intensity of the color achieved, and the material's durability over many cycles of use. The fusion of an indene ring to the naphthopyran structure has been shown to be an effective strategy for modifying these properties. researchgate.net It is plausible that this compound could exhibit similar photochromic behavior, making it a candidate for investigation in the development of new photochromic lenses and other smart materials such as light-adaptive coatings and optical data storage media.
Chemosensor Development and Sensing Mechanisms Based on Indenopyrans
Principles of Indenopyran-Based Fluorescent Chemosensor Design
The design of fluorescent chemosensors based on the indenopyran framework, such as 2-(4-Chlorophenyl)indeno[2,1-b]pyran, involves the integration of two key components: a signaling unit (the fluorophore) and a recognition unit (the ionophore). The indenopyran core serves as the fluorescent reporter. Its inherent photophysical properties, such as a strong absorption and emission profile, are modulated by the binding of a target analyte to the recognition site.
The design strategy often involves functionalizing the indenopyran structure with specific moieties that can selectively interact with the target ion. The 4-chlorophenyl substituent at the 2-position of the pyran ring can influence the electronic properties of the molecule, which in turn affects its fluorescence characteristics. The design may also incorporate other functional groups that act as binding sites for metal ions.
Mechanisms of Ion Recognition and Analyte Binding (e.g., Metal Ion Coordination)
The ability of a this compound-based chemosensor to detect specific ions is predicated on the mechanism of ion recognition and binding. This typically occurs through the coordination of the metal ion with heteroatoms (such as oxygen or nitrogen) present in the sensor's molecular structure.
Upon interaction with a metal ion, the conformation of the indenopyran derivative may change, or the electronic distribution within the fluorophore can be perturbed. These changes directly impact the excited state of the molecule, leading to observable changes in its fluorescence properties. Theoretical studies, often employing Density Functional Theory (DFT), can provide insights into the optimized structure of the sensor-ion complex and the nature of the binding interaction.
Studies on Sensing Selectivity, Sensitivity, and Limit of Detection
The efficacy of a chemosensor is determined by its selectivity, sensitivity, and limit of detection (LOD). Selectivity refers to the ability of the sensor to preferentially bind to a specific analyte in the presence of other potentially competing ions. For indenopyran-based sensors, this is achieved by tailoring the binding site to the specific size, charge, and coordination geometry of the target ion.
Sensitivity is a measure of how much the fluorescence signal changes in response to a change in the analyte concentration. A highly sensitive sensor will exhibit a significant change in fluorescence even at low analyte concentrations. The limit of detection is the lowest concentration of an analyte that can be reliably detected. Research in this area involves systematic studies where the fluorescence response of the sensor is measured against a range of concentrations of the target ion and other interfering ions.
Photophysical Changes Upon Analyte Interaction (e.g., Fluorescence Quenching, Ratiometric Responses)
The interaction between this compound-based chemosensors and target analytes manifests as distinct changes in their photophysical properties. One of the most common phenomena is fluorescence quenching , where the fluorescence intensity of the sensor decreases upon binding to the analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET) from the excited fluorophore to the bound metal ion.
In some cases, a ratiometric response may be observed. This involves a shift in the emission wavelength upon analyte binding, leading to a change in the ratio of fluorescence intensities at two different wavelengths. Ratiometric sensing is often preferred as it provides a built-in self-calibration, making the measurement less susceptible to variations in probe concentration and environmental factors.
Applications in Selective Detection of Specific Ions (e.g., Fe³⁺, Cu²⁺, Tl⁺)
Derivatives of the indenopyran scaffold have shown promise in the selective detection of various metal ions that are of environmental and biological importance. For instance, sensors are often designed to target ions such as ferric iron (Fe³⁺) and cupric copper (Cu²⁺) due to their roles in biological processes and their potential toxicity at elevated levels.
Computational and Theoretical Chemistry Studies on 2 4 Chlorophenyl Indeno 2,1 B Pyran
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net DFT methods are routinely used to determine optimized geometries, molecular orbital energies, and various electronic descriptors. scispace.com For a molecule like 2-(4-Chlorophenyl)indeno[2,1-b]pyran, DFT calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311G or higher to ensure reliable results. nih.govnih.govnih.gov
The first step in a computational analysis is the geometry optimization of the molecule to find its lowest energy conformation. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The indeno[2,1-b]pyran core is expected to be largely planar, while the 4-chlorophenyl group possesses rotational freedom around the single bond connecting it to the pyran ring. DFT calculations can precisely determine the most stable rotational angle and identify the global minimum on the potential energy surface.
In studies of similar heterocyclic systems, such as 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one, DFT calculations at the B3LYP/6-31++G(d,p) level have been successfully used to obtain optimized structures in the gas phase. nih.gov The optimization process ensures that the calculated structure represents a true energy minimum, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. nih.gov Similar calculations for the excited state, often using Time-Dependent DFT (TD-DFT), are crucial for understanding the molecule's photophysical properties and how its geometry changes upon electronic excitation.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. malayajournal.orgacadpubl.eu
In a study on the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations showed that the HOMO's charge density was distributed across the imidazole (B134444) and phenyl rings, while the LUMO was primarily located on the imidazole and the chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu For this compound, the electron-rich, fused indenopyran system is expected to make a major contribution to the HOMO. The LUMO is anticipated to be distributed over the pyran ring and the electron-withdrawing 4-chlorophenyl group. The energy gap (ΔE) indicates the molecule's stability; a smaller gap suggests higher reactivity and easier electronic transitions. acadpubl.eu
Table 1: Representative FMO Properties Calculated for a Structurally Related Compound Data from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole at the B3LYP/6-31G(d,p) level. malayajournal.orgacadpubl.eu
| Parameter | Energy (eV) |
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Prediction of Spectroscopic Properties (UV-Vis, IR, Raman) and Comparison with Experimental Data
DFT calculations are a powerful tool for predicting and interpreting vibrational (IR, Raman) and electronic (UV-Vis) spectra. researchgate.net Calculated harmonic vibrational frequencies, after being scaled by an appropriate factor to account for anharmonicity and method limitations, typically show good agreement with experimental data. nih.gov This allows for a detailed assignment of spectral bands to specific molecular motions. researchgate.net
For this compound, DFT would predict characteristic IR and Raman bands corresponding to:
C-H stretching vibrations of the aromatic rings.
C=C stretching modes within the fused ring system.
Vibrations of the pyran ring, including C-O-C stretching.
Modes associated with the chlorophenyl group, such as the C-Cl stretching vibration.
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netmdpi.com The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For conjugated systems like this, the primary absorptions are due to π → π* transitions. semanticscholar.org Comparing the predicted spectra with experimental results serves to validate the computational method and provides a deeper understanding of the electronic structure. researchgate.netresearchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Chlorophenyl Compound Data for 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. nih.gov
| Assignment | Calculated (Scaled) | Experimental (IR) |
| C=O stretching | 1655 | 1657 |
| C=N stretching | 1594 | 1599 |
| Aromatic C=C stretching | 1489 | 1491 |
| C-N stretching | 1243 | 1246 |
| C-Cl stretching | 733 | 735 |
Reactivity Analysis using Conceptual DFT Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Mapping)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.govmdpi.com The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. malayajournal.orgymerdigital.com It helps identify regions prone to electrophilic and nucleophilic attack. ymerdigital.com For this compound, the MEP map is expected to show regions of negative potential (typically colored red) around the electronegative oxygen atom of the pyran ring and the chlorine atom, marking them as likely sites for electrophilic interaction. malayajournal.orgymerdigital.com Regions of positive potential (blue) are typically found around the hydrogen atoms. ymerdigital.com
Fukui functions (fk+, fk-) are local reactivity descriptors that pinpoint the most reactive sites within a molecule for nucleophilic and electrophilic attacks, respectively. ymerdigital.comresearchgate.net
fk+ : Indicates the propensity of an atomic site to accept an electron (nucleophilic attack).
fk- : Indicates the propensity of a site to donate an electron (electrophilic attack).
By calculating these indices for each atom, one can quantitatively predict the regioselectivity of chemical reactions. researchgate.netscielo.org.mx For the target molecule, the carbon atoms of the electron-rich indenopyran system would likely exhibit high values for fk-, while atoms in the chlorophenyl ring might show higher values for fk+.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, often in a solvated environment. researchgate.netnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. mdpi.com
For this compound, MD simulations could be used to:
Analyze the conformational flexibility, particularly the rotation of the 4-chlorophenyl group relative to the rigid indenopyran core in a solution.
Study how the molecule interacts with solvent molecules, revealing information about its solubility and the stability of its solvation shell.
Simulate its interaction with a biological target, such as a protein active site, to assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov
Studies on similar rigid heterocyclic systems, like indeno[1,2-b]pyrrol-4(1H)-one derivatives, have utilized MD simulations to confirm the stability of ligand-protein complexes, providing a dynamic picture that complements static docking results. nih.gov
Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Modeling for Indenopyran Derivatives
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. nih.govresearchgate.net
For a series of indenopyran derivatives, a QSAR/SAR study would typically involve:
Data Set Compilation : Gathering a set of indenopyran analogues with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation : Computing a large number of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., geometric parameters). nih.govnih.gov
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking a subset of descriptors to the observed activity. researchgate.net
Validation : Rigorously validating the model's robustness and predictive power using internal (e.g., cross-validation Q²) and external (e.g., a test set of compounds) validation metrics. researchgate.net
A reliable QSAR model for indenopyran derivatives could reveal key structural features essential for a particular activity, such as the importance of specific substituents or electronic properties, thereby guiding the design of more potent or selective compounds. nih.gov
Table 3: Common Descriptors and Validation Metrics in QSAR/QSPR Studies Based on models for various heterocyclic compounds. nih.govnih.govresearchgate.net
| Category | Examples |
| Molecular Descriptors | Topological indices (Wiener index), Constitutional descriptors (molecular weight), Geometric descriptors (surface area), Electronic descriptors (dipole moment, HOMO/LUMO energies) |
| Statistical Parameters | R² (Coefficient of determination), Q² (Cross-validated R²), R²pred (Predictive R² for external test set), RMSE (Root Mean Square Error) |
Future Research Directions and Emerging Applications of Indeno 2,1 B Pyran Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The future of synthesizing 2-(4-Chlorophenyl)indeno[2,1-b]pyran and its derivatives is intrinsically linked to the principles of green chemistry. A primary focus is the development of synthetic pathways with high atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com Traditional multi-step syntheses are often plagued by low yields and the production of significant waste. Modern strategies are moving towards more sustainable and efficient methods.
One promising approach is the use of one-pot, multicomponent reactions (MCRs). nih.gov These reactions, where multiple reactants combine in a single step to form a complex product, inherently improve atom economy by reducing the number of synthetic and purification steps. nih.govresearchgate.net For instance, the synthesis of pyran derivatives has been achieved with high efficiency using reusable, heterogeneous catalysts in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions. nih.gov The development of MCRs for indenopyran systems could involve the condensation of a substituted 2-arylideneindane-1,3-dione with a suitable partner. researchgate.net
Furthermore, transition-metal-free catalytic systems are gaining traction. A notable example is the TfOH-promoted synthesis of 4-pyrones from diynones and water, which is both simple and atom-economical. researchgate.netsemanticscholar.org Applying similar metal-free strategies to the cyclization reactions that form the indeno[2,1-b]pyran core could significantly reduce environmental impact and cost. Future research will likely focus on designing specific MCRs and novel catalytic systems tailored for the efficient and sustainable production of this compound.
Table 1: Comparison of Synthetic Strategies for Pyran-Based Heterocycles
| Strategy | Key Features | Advantages | Relevant Findings |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High atom economy, reduced reaction time, simplified purification. nih.govnih.gov | Effective for synthesizing various pyran and chromene derivatives in good to excellent yields. nih.govnih.govresearchgate.net |
| Heterogeneous Catalysis | Use of solid-phase, often reusable, catalysts (e.g., nanomaterials, supported catalysts). | Catalyst recyclability, easy separation from product, improved stability. nih.gov | Zn(Proline)₂ and iron nanocatalysts have been successfully used for pyran synthesis. nih.gov |
| Transition-Metal-Free Synthesis | Avoidance of heavy or precious metal catalysts. | Lower cost, reduced toxicity and environmental impact. semanticscholar.org | TfOH-promoted cyclization of diynones provides rapid and efficient access to 4-pyrones. researchgate.netsemanticscholar.org |
Exploration of Advanced Photophysical Phenomena for Next-Generation Optoelectronic Devices
Indenopyran derivatives possess exciting photophysical properties that make them promising candidates for a range of optoelectronic applications. nih.govbeilstein-journals.org These oxygen-containing heterocycles are often fluorescent and can act as electroluminescent materials. nih.gov The fusion of an indene (B144670) ring to the pyran system can enhance these properties, making compounds like this compound particularly interesting for material science. beilstein-journals.org
Research has shown that indenopyran derivatives can be strong blue emitters in solution, with fluorescence quantum yields being sensitive to their specific isomeric structure. nih.govbeilstein-journals.org In the solid state, these compounds often exhibit a significant red shift in their emission spectra due to intermolecular interactions, a phenomenon crucial for tuning the emission color in devices like Organic Light Emitting Diodes (OLEDs). nih.gov Indeed, various pyran-based molecules have been successfully employed as red doping agents in OLEDs. nih.gov
Future work will focus on exploring more advanced photophysical phenomena. This includes investigating the potential for two-photon absorption, a property valuable for applications like 3D data storage and bio-imaging. nih.gov Another avenue is the study of open-shell character in indenopyran derivatives. While demonstrated in related indenofluorene systems, exploring whether diradicaloid character can be induced in the indeno[2,1-b]pyran framework could lead to materials with unique magnetic and optical properties. rsc.org Fine-tuning the structure, for example by altering the substituent at the 2-position (like the 4-chlorophenyl group), will be key to modulating these advanced photophysical characteristics for next-generation devices.
Table 2: Photophysical Properties of Representative Indenopyran Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Key Features & Potential Applications |
|---|---|---|---|
| Indeno[1,2-c]pyran-3-ones | 275–317 | ~400–450 (Blue emission) | Blue emitters in solution; exhibit red-shift in solid state, making them suitable for OLEDs. nih.govbeilstein-journals.org |
| Pyranoindoles | 300–400 | 470–520 | High quantum yields and large Stokes shifts; potential as fluorescent probes and photoinitiators. nih.gov |
Rational Design of Highly Selective and Sensitive Indenopyran-Based Sensor Platforms for Environmental and Analytical Applications
The inherent fluorescence of the indenopyran scaffold provides a strong foundation for the development of chemosensors. nih.gov The principle behind these sensors is that the binding of a specific analyte (like a metal ion or a small molecule) to a receptor unit on the sensor molecule causes a measurable change in its photophysical properties, such as a shift in emission wavelength ("colorimetric") or a quenching/enhancement of fluorescence ("on-off"). researchgate.net
A precedent for this application exists within the indenopyran family, where amino-spiroindenopyran derivatives have been utilized as selective sensors for thallium(I) ions. nih.gov Similarly, related indenofuran compounds have been developed as colorimetric and fluorescent pH sensors. researchgate.net The rational design of new sensors based on the this compound structure would involve the strategic incorporation of specific binding sites. For example, functional groups capable of chelating heavy metal ions could be added to the indenopyran core to create sensors for environmental pollutants like lead or mercury.
Future research will focus on the rational design of these platforms. This involves:
Identifying a target analyte of environmental or biological importance.
Designing and synthesizing an indenopyran derivative that incorporates a selective binding moiety for that analyte.
Studying the photophysical response of the sensor upon binding to the target.
The 2-(4-Chlorophenyl) group can influence the electronic properties and sensitivity of the sensor. The goal is to create highly selective and sensitive platforms that can detect trace amounts of specific substances in complex mixtures, such as water samples or biological fluids. nih.govresearchgate.net
Deeper Computational Insights into Reaction Mechanisms, Photophysical Processes, and Material Design
Computational chemistry is a powerful tool for accelerating the design and understanding of novel indenopyran-based materials. nih.gov Using methods like Density Functional Theory (DFT), researchers can predict a wide range of molecular properties before a compound is ever synthesized in a lab. nih.govresearchgate.net For this compound, computational studies can provide deep insights into its structure, reactivity, and potential applications.
Key areas where computational methods will drive future research include:
Reaction Mechanisms: DFT calculations can be used to model transition states and reaction pathways, helping to optimize conditions for known synthetic routes and to develop entirely new, more efficient ones. nih.gov
Photophysical Properties: The energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to predict the electronic absorption spectrum and the HOMO-LUMO gap, which is related to the material's color and electronic properties. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can further predict fluorescence emission wavelengths and other excited-state properties, guiding the design of new fluorophores for OLEDs and sensors. researchgate.net
Material Design: Computational screening can be used to predict the properties of a large library of virtual indenopyran derivatives with different substituents. This allows for the in silico identification of candidate molecules with optimized properties for specific applications, such as a desired emission color or binding affinity, thereby focusing synthetic efforts on the most promising targets. researchgate.net
Intermolecular Interactions: Hirshfeld surface analysis and other techniques can be used to understand the non-covalent interactions that govern how molecules pack in the solid state, which is crucial for predicting the properties of crystalline materials. nih.gov
Table 3: Application of Computational Methods in Indenopyran Research
| Computational Method | Property/Application Investigated | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, vibrational frequencies. nih.govresearchgate.net | Predicts molecular structure, stability, and fundamental electronic properties. |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra. researchgate.net | Essential for understanding and predicting photophysical behavior for OLEDs and sensors. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. researchgate.net | Provides insights into molecular stability and intermolecular packing forces. |
| Molecular Electrostatic Potential (MESP) | Maps charge distribution, predicts reactive sites for electrophilic/nucleophilic attack. researchgate.net | Guides understanding of reactivity and intermolecular interactions. |
Expanding the Scope of Indenopyran Derivatives as Versatile Synthetic Building Blocks for Diverse Heterocyclic Compounds
The indeno[2,1-b]pyran core is not just a target molecule but also a versatile synthetic intermediate. Its fused-ring structure can serve as a scaffold for the construction of more complex, polycyclic heterocyclic systems. Indane-1,3-dione, a common precursor to indenopyrans, is already known to be a versatile starting material for a vast array of indeno-fused heterocycles, including those containing nitrogen, sulfur, and additional oxygen atoms. researchgate.net
Future research will explore the chemical reactivity of the this compound skeleton itself. The pyran ring can potentially undergo ring-opening reactions or cycloadditions, while the indene and phenyl portions of the molecule are amenable to electrophilic substitution, allowing for further functionalization. This opens up pathways to novel molecular architectures.
For example, the indenopyran system could be used to synthesize:
Indeno-pyridines and -quinolines: By introducing nitrogen atoms, researchers can create compounds with different biological and electronic properties, potentially leading to new pharmaceuticals or electronic materials. nih.gov
Complex Polycycles: The indenopyran can act as a diene or dienophile in cycloaddition reactions, providing access to intricate, multi-ring structures that would be difficult to synthesize by other means.
Spiro-heterocycles: Reactions at the 4-position of the pyran ring could lead to the formation of spirocyclic compounds, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. rsc.org
By treating this compound as a building block, chemists can significantly expand the accessible chemical space, leading to the discovery of new families of heterocyclic compounds with unique and valuable properties. researchgate.netnih.gov
Q & A
Q. What are the challenges in introducing glycosidic moieties to indeno[2,1-b]pyran for bioactive compound development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
